molecular formula C14H13BrO B7859412 1-Bromo-2-[(4-methylphenoxy)methyl]benzene CAS No. 6279-34-1

1-Bromo-2-[(4-methylphenoxy)methyl]benzene

Cat. No.: B7859412
CAS No.: 6279-34-1
M. Wt: 277.16 g/mol
InChI Key: KTWZEVVMPNLUHE-UHFFFAOYSA-N
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Description

1-Bromo-2-[(4-methylphenoxy)methyl]benzene is an organic compound with the molecular formula C14H13BrO It consists of a benzene ring substituted with a bromine atom and a [(4-methylphenoxy)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-[(4-methylphenoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylbenzene with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(4-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-[(4-methylphenoxy)methyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(4-methylphenoxy)methyl]benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In coupling reactions, the compound participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-[(4-methylphenoxy)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the [(4-methylphenoxy)methyl] group can influence the compound’s electronic and steric characteristics, making it suitable for particular applications in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-2-[(4-methylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWZEVVMPNLUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279106
Record name 1-bromo-2-[(4-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-34-1
Record name NSC11286
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-[(4-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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